Gluconato de zinc

Descripción general

Descripción

Synthesis Analysis

Zinc gluconate is synthesized through several methods, including direct synthesis from dextrose in a one-step reaction, which offers simplicity, economy, and time savings, achieving a high output ratio of 95% and purity of 99.0% (H. Xiu, 2000). Other methods involve double decomposition reactions, catalytic oxidation, ion exchange resin, fermentation, electrolysis, among others. The paired electrolysis of glucose is highlighted as an industrially favorable method due to its short process flow, low cost, minimal pollution, and high product purity (Wang Haitang & Z. Hong, 2001).

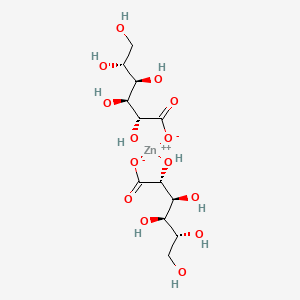

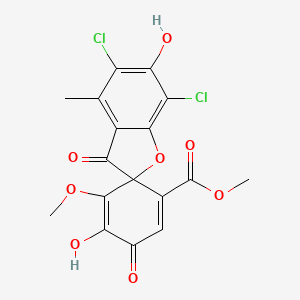

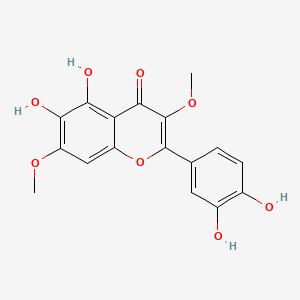

Molecular Structure Analysis

The molecular structure of zinc gluconate has been confirmed through elemental analysis and infrared (IR) spectroscopy, ensuring the synthesis of a compound with the expected zinc and gluconate ion composition. These analyses are crucial for verifying the chemical structure and composition of synthesized zinc gluconate.

Chemical Reactions and Properties

Zinc gluconate engages in various chemical reactions, particularly those influenced by zinc's role in biological systems. For example, zinc is essential for the synthesis of coenzymes involved in biogenic-amine synthesis and metabolism, highlighting the biological significance of zinc-containing compounds like zinc gluconate (H. Sandstead et al., 2000).

Physical Properties Analysis

The physical properties of zinc gluconate, including its solubility in water and stability under various conditions, are essential for its application in different fields. The synthesis process significantly influences these properties, as demonstrated by the development of zinc gluconate-loaded chitosan nanoparticles for enhanced delivery and therapeutic efficacy (M. Ansari et al., 2019).

Chemical Properties Analysis

The chemical properties of zinc gluconate, such as its reactivity with other compounds and its role in catalytic processes, are influenced by the zinc ion. For instance, the ability of Gluconacetobacter diazotrophicus to solubilize zinc compounds highlights the chemical interactions that zinc gluconate can participate in, contributing to its bioavailability and effectiveness as a zinc supplement (V. Saravanan et al., 2007).

Aplicaciones Científicas De Investigación

Manejo de la diabetes

El gluconato de zinc se ha estudiado por su potencial para mejorar el control glucémico en personas con diabetes. Una revisión sistemática y metaanálisis de ensayos controlados aleatorios encontró que la suplementación con zinc condujo a reducciones significativas en la glucosa en ayunas, la glucosa posprandial, la insulina en ayunas, la resistencia a la insulina, la hemoglobina glicosilada y los biomarcadores inflamatorios . Esto sugiere que el this compound podría ser beneficioso como terapia complementaria para la prevención y el manejo de la diabetes.

Función del sistema inmunológico

El papel del zinc en la salud humana, particularmente en la función inmunológica, se ha investigado ampliamente. Se sabe que el this compound influye en la diferenciación celular, la proliferación y la apoptosis, que son cruciales para una respuesta inmunitaria saludable. Se ha asociado con la prevención y el tratamiento de enfermedades infecciosas como las infecciones respiratorias, la malaria, el VIH y la tuberculosis debido a sus propiedades antiinflamatorias y antioxidantes .

Aplicaciones dermatológicas

El papel del this compound en dermatología se ha explorado debido a su efecto inhibitorio sobre la 5-α-reductasa, una enzima que convierte la testosterona en dihidrotestosterona (DHT). La unión de DHT a los receptores en las glándulas sebáceas aumenta su actividad y la síntesis de sebo. Esta propiedad del this compound se puede utilizar en el tratamiento de afecciones como el acné .

Suplementación nutricional

Como suplemento dietético, el this compound se utiliza para prevenir y tratar la deficiencia de zinc. Su biodisponibilidad lo convierte en una opción adecuada para la suplementación, asegurando que se mantengan los niveles adecuados de zinc en el cuerpo, lo cual es esencial para diversos procesos metabólicos .

Salud gastrointestinal

El this compound se ha indicado como un fármaco alternativo de elección en la terapia adyuvante para la diarrea. Sus propiedades antimicrobianas y astringentes pueden ayudar en el manejo de la diarrea aguda y crónica, convirtiéndola en una adición valiosa a la terapia de rehidratación .

Salud cardiovascular

La investigación ha indicado que la suplementación con zinc puede conducir a modificaciones positivas en la hipozincemia, la hipoalbuminemia y el alto estado de PCR, que son factores asociados con la salud cardiovascular. La normalización de estos niveles a través de la suplementación con this compound podría reducir potencialmente el riesgo de enfermedades cardiovasculares .

Efectos antiinflamatorios

Se ha demostrado que el this compound modula las respuestas inmunitarias proinflamatorias y el estrés oxidativo. Sus propiedades antiinflamatorias son beneficiosas en enfermedades crónicas donde la inflamación juega un papel clave, como la artritis reumatoide y otros trastornos autoinmunitarios .

Regulación del sistema endocrino

El zinc es un elemento clave en el sistema endocrino, influyendo en la producción y regulación hormonal. La suplementación con this compound puede ayudar a mantener el funcionamiento adecuado del sistema endocrino, lo cual es vital para el crecimiento, la reproducción y el metabolismo .

Mecanismo De Acción

Target of Action

Zinc gluconate, a zinc salt of gluconic acid, primarily targets cellular enzymes and transcription factors . It is an essential cofactor for over 300 enzymes and more than 1000 transcription factors . These enzymes and transcription factors play crucial roles in various metabolic processes, including protein synthesis, carbohydrate metabolism, and antioxidant defense .

Mode of Action

Zinc gluconate combats oxidative stress by stimulating the activity of superoxide dismutase (SOD), an antioxidant enzyme . It also interacts with the ICAM-1 receptors to prevent rhinovirus attachment and replication in nasal epithelial cells, thereby reducing inflammation in nasal tissues . Furthermore, zinc gluconate downregulates inducible nitric oxide synthase (iNOS), cyclooxygenase 2 (COX2), fibrinogen, and tissue factor (TF) through inhibition of NF-kB activation .

Biochemical Pathways

Zinc gluconate influences several biochemical pathways. It plays a significant role in protein synthesis, nucleic acid metabolism, including DNA synthesis, gene transcription, cell proliferation and differentiation, and mitosis . It also contributes to wound healing and a healthy skin . Moreover, zinc gluconate is involved in the regulation of gene expression through zinc finger proteins .

Pharmacokinetics

Zinc gluconate is well-absorbed in humans . A study found that the maximum concentration (Cmax) and the area under the curve (AUC) were higher for zinc gluconate compared to zinc oxide, indicating better absorption . Oral zinc supplementation may decrease the absorption of certain drugs like ciprofloxacin, doxycycline, and risedronate .

Result of Action

The molecular and cellular effects of zinc gluconate’s action are diverse. It combats oxidative stress, thereby preventing the appearance of wrinkles, fine lines, and age spots . It also reduces inflammation in nasal tissues . Furthermore, it downregulates iNOS, COX2, fibrinogen, and TF, thereby influencing various cellular processes .

Análisis Bioquímico

Biochemical Properties

Zinc gluconate plays a significant role in biochemical reactions due to the essential nature of zinc in various enzymatic processes. Zinc is a cofactor for over 300 enzymes and is involved in numerous biochemical pathways, including protein synthesis, nucleic acid metabolism, and cell signaling . Zinc gluconate interacts with enzymes such as carbonic anhydrase, alkaline phosphatase, and DNA polymerase, enhancing their catalytic activities. Additionally, zinc gluconate binds to proteins and other biomolecules, stabilizing their structures and facilitating proper function .

Cellular Effects

Zinc gluconate influences various cellular processes and functions. It plays a critical role in cell growth, differentiation, and apoptosis. Zinc gluconate affects cell signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which are essential for cell proliferation and immune responses . Furthermore, zinc gluconate modulates gene expression by interacting with transcription factors and influencing the transcription of specific genes involved in cellular metabolism and immune function .

Molecular Mechanism

The molecular mechanism of zinc gluconate involves its interaction with various biomolecules at the cellular level. Zinc gluconate binds to specific sites on enzymes, proteins, and nucleic acids, altering their structures and functions. For example, zinc gluconate can inhibit or activate enzymes by binding to their active sites or allosteric sites, respectively . Additionally, zinc gluconate can influence gene expression by binding to zinc finger motifs in transcription factors, thereby regulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of zinc gluconate can change over time. Zinc gluconate is relatively stable, but its degradation can occur under certain conditions, such as exposure to high temperatures or acidic environments . Long-term studies have shown that zinc gluconate can have sustained effects on cellular function, including enhanced immune responses and improved antioxidant defense mechanisms . Prolonged exposure to high concentrations of zinc gluconate may lead to cellular toxicity and impaired cellular function .

Dosage Effects in Animal Models

The effects of zinc gluconate vary with different dosages in animal models. Low to moderate doses of zinc gluconate have been shown to enhance immune function, improve wound healing, and support normal growth and development . High doses of zinc gluconate can lead to adverse effects, including gastrointestinal disturbances, copper deficiency, and impaired immune responses . Threshold effects have been observed, where the beneficial effects of zinc gluconate plateau at certain dosages, and further increases in dosage do not result in additional benefits .

Metabolic Pathways

Zinc gluconate is involved in various metabolic pathways, including those related to protein synthesis, nucleic acid metabolism, and antioxidant defense . Zinc gluconate interacts with enzymes such as superoxide dismutase, which plays a crucial role in protecting cells from oxidative damage . Additionally, zinc gluconate influences metabolic flux by modulating the activity of enzymes involved in glycolysis, the tricarboxylic acid cycle, and lipid metabolism .

Transport and Distribution

Zinc gluconate is transported and distributed within cells and tissues through specific transporters and binding proteins. In the intestine, zinc gluconate is absorbed by zinc transporters such as ZIP4 and ZnT1, which facilitate its entry into enterocytes and subsequent release into the bloodstream . In circulation, zinc gluconate is primarily bound to albumin and transported to various tissues, including skeletal muscle and bone . Zinc gluconate can also be secreted into the intestinal lumen through bidirectional transporters like ZnT5B .

Subcellular Localization

The subcellular localization of zinc gluconate is critical for its activity and function. Zinc gluconate can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The localization of zinc gluconate is influenced by targeting signals and post-translational modifications that direct it to specific organelles. For example, zinc gluconate can be targeted to the nucleus by zinc finger motifs in transcription factors, where it regulates gene expression . In mitochondria, zinc gluconate plays a role in maintaining mitochondrial function and protecting against oxidative stress .

Propiedades

IUPAC Name |

zinc;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H12O7.Zn/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*2-5,7-11H,1H2,(H,12,13);/q;;+2/p-2/t2*2-,3-,4+,5-;/m11./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHMDKBIGKVEYHS-IYEMJOQQSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O14Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20894125 | |

| Record name | Zinc, bis(D-gluconato-κO1,κO2)-, (T-4)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20894125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

455.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [HSDB] White granular solid; [MSDSonline] | |

| Record name | Zinc gluconate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7784 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

moderately soluble | |

| Record name | Zinc gluconate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11248 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Although the mechanism of action is not completely known, zinc supplementation may be used to increase immunity against viruses or may interfere with the replication of certain viruses, such as the human papillomavirus (HPV). | |

| Record name | Zinc gluconate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11248 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Color/Form |

Powder or granular | |

CAS RN |

4468-02-4 | |

| Record name | Zinc gluconate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11248 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Zinc, bis(D-gluconato-.kappa.O1,.kappa.O2)-, (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zinc, bis(D-gluconato-κO1,κO2)-, (T-4)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20894125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(D-gluconato-O1,O2)zinc | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.489 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZINC GLUCONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6WSN5SQ1Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ZINC GLUCONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1054 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

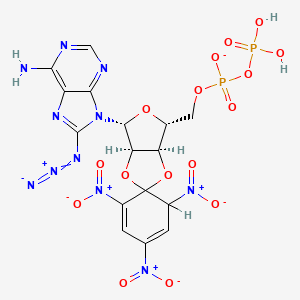

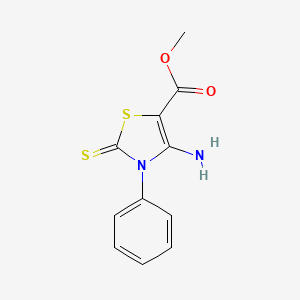

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

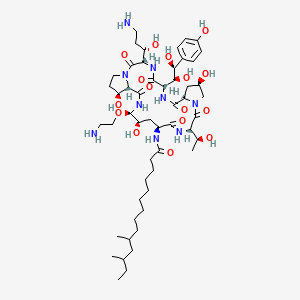

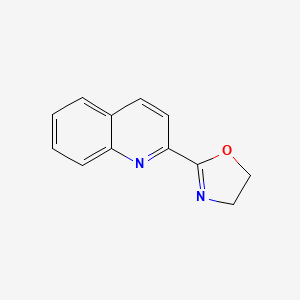

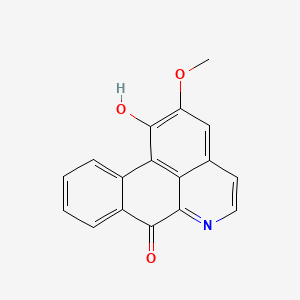

Feasible Synthetic Routes

Q & A

A: Research suggests zinc gluconate acts as an agonist of peroxisome proliferator-activated receptor-alpha (PPAR-α) in the epidermis []. PPAR-α is a nuclear receptor known for its anti-inflammatory properties. Zinc gluconate has been shown to upregulate PPAR-α function and mRNA expression in LPS-stimulated skin explants [].

A: Studies indicate that zinc gluconate can upregulate the expression and release of human β-defensin-2 (hBD-2) and psoriasin in LPS-stimulated skin explants []. These antimicrobial peptides play crucial roles in epidermal innate immunity, suggesting they are important targets of zinc gluconate in mitigating inflammation.

A: Zinc gluconate has demonstrated the ability to decrease nitric oxide (NO) levels in alveolar macrophages treated with silica [, ]. This reduction in NO, a signaling molecule involved in inflammation, contributes to the protective effects of zinc gluconate against silica-induced toxicity.

ANone: Zinc gluconate has a molecular formula of C12H22O14Zn and a molecular weight of 455.68 g/mol.

A: While specific spectroscopic data isn't provided in the provided research, infrared spectroscopy has been used to characterize zinc gluconate synthesized via the indirect France method []. This technique helps confirm the presence of characteristic functional groups in the molecule.

A: Researchers have investigated the use of chitosan nanoparticles as a delivery system for zinc gluconate []. Encapsulating zinc gluconate within these nanoparticles has shown promise in improving its therapeutic efficacy against collagen-induced arthritis in rats, likely due to enhanced bioavailability and targeted delivery.

A: A pharmacokinetic study in healthy men revealed that zinc absorption is significantly higher following oral administration of zinc gluconate compared to zinc oxide []. This suggests that zinc complexation with gluconate improves its absorption in the human body.

A: While some studies have shown positive results [, ], other double-blind, placebo-controlled trials have demonstrated that zinc gluconate lozenges are not effective in reducing the duration or severity of common cold symptoms [, , ]. More research is needed to reach definitive conclusions.

A: Yes, zinc gluconate has been explored for its therapeutic potential in various conditions. For instance, zinc gluconate-loaded chitosan nanoparticles have demonstrated efficacy in reducing the severity of collagen-induced arthritis in rats []. This suggests a potential application in managing rheumatoid arthritis.

A: A study in rats exposed to noise stress found that a combination of zinc gluconate and Salvia injection helped protect against noise-induced immune suppression []. This combination therapy significantly increased serum levels of IgG, IgM, IL-2, and IL-4 compared to the noise-exposed group, suggesting a potential for mitigating immune system impairment.

A: Intranasal use of zinc gluconate, particularly in high concentrations or formulations that allow contact with the olfactory region, has been linked to anosmia (loss of smell) in both animals and humans [, , ]. This risk highlights the importance of cautious use and further research to ensure the safety of intranasal zinc gluconate formulations.

A: Common adverse effects associated with zinc gluconate lozenges include nausea and altered taste [, , ]. These side effects can impact patient compliance, and their severity should be considered when evaluating the risk-benefit profile of zinc gluconate therapy.

ANone: Several analytical techniques have been used to quantify zinc gluconate, including:

- Inductively coupled plasma-mass spectrometry (ICP-MS): This method offers high sensitivity and has been successfully applied to determine zinc gluconate content in oral solutions [].

- Atomic absorption spectrometry (AAS): This technique is another reliable method for quantifying zinc content in pharmaceutical formulations [].

- Spectrophotometry: This method relies on the formation of a colored complex between zinc gluconate and a specific reagent, allowing for quantitative analysis based on absorbance measurements [].

- High-performance liquid chromatography (HPLC): This versatile technique, often coupled with UV detection, enables the simultaneous determination of multiple components in complex formulations, including zinc gluconate, ibuprofen, and chlorphenamine maleate [].

ANone: Method validation ensures the accuracy, precision, and reliability of analytical results. Key parameters include:

- Linearity: Demonstrating a linear relationship between analyte concentration and instrument response over a specified range [, ].

- Accuracy: Evaluating the closeness of measured values to the true value, often assessed through recovery studies [, ].

- Precision: Assessing the degree of agreement among repeated measurements, typically expressed as relative standard deviation (RSD) [, ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Chlorophenyl)methylthio]-6-nitro-1,3-benzothiazole](/img/structure/B1215003.png)

![N-[(6-methylpyrimidin-4-yl)sulfanylmethyl]benzamide](/img/structure/B1215005.png)

![N-(2-phenyl-3-imidazo[1,2-a]pyridinyl)carbamic acid methyl ester](/img/structure/B1215008.png)

![2-[[2-Methyl-5-(3-methyl-4-oxo-1-phthalazinyl)phenyl]sulfonylamino]acetic acid ethyl ester](/img/structure/B1215011.png)